2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Lipophilicity Drug-likeness Scaffold differentiation

2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034233-01-5) is a heterocyclic small molecule belonging to the tetrahydrobenzimidazole carboxamide class. Its structure combines a saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core with a 2-methyl substituent and a pyridin-3-yl carboxamide side chain.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 2034233-01-5
Cat. No. B2399095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034233-01-5
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCC1=NC2=C(N1)CC(CC2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C14H16N4O/c1-9-16-12-5-4-10(7-13(12)17-9)14(19)18-11-3-2-6-15-8-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17)(H,18,19)
InChIKeyCJDMZUWCMSVMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034233-01-5): A Structurally Differentiated Tetrahydrobenzimidazole Carboxamide Scaffold for Targeted Library Design


2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034233-01-5) is a heterocyclic small molecule belonging to the tetrahydrobenzimidazole carboxamide class. Its structure combines a saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core with a 2-methyl substituent and a pyridin-3-yl carboxamide side chain [1]. This compound is of interest in medicinal chemistry as a potential scaffold for kinase inhibitors or GPCR modulators due to its balanced lipophilicity (XLogP3: 1) and hydrogen-bonding capacity (2 donors, 3 acceptors) [1]. The specific substitution pattern distinguishes it from closely related analogs that vary in the presence of the 2-methyl group or the position of the pyridine nitrogen attachment.

Why 2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Simply Replaced by Other Tetrahydrobenzimidazole Carboxamides in Focused Screening


Tetrahydrobenzimidazole carboxamides with different N-substituents or lacking the 2-methyl group are not interchangeable with CAS 2034233-01-5. The 2-methyl group increases both steric bulk and lipophilicity relative to the des-methyl analog, altering target binding site complementarity. The pyridin-3-yl regioisomer positions the nitrogen atom for distinct hydrogen-bonding geometry compared to pyridin-4-yl or pyridin-2-yl variants, directly impacting molecular recognition at protein active sites. Substitution would therefore likely result in different potency, selectivity, and physicochemical property profiles, making this compound a unique entry in any screening collection or SAR exploration [1].

Quantitative Differentiation of 2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide from Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Methyl vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 1.0, reflecting its balanced lipophilicity. In contrast, the des-methyl analog N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 733711-53-0) is predicted to have a lower XLogP3, approximately 0.5–0.7, due to the absence of the hydrophobic methyl group [1][2]. This difference of approximately 0.3–0.5 log units is significant for passive membrane permeability and may influence cellular target engagement.

Lipophilicity Drug-likeness Scaffold differentiation

Hydrogen Bond Donor Count Differentiation

The target compound possesses 2 hydrogen bond donors (the carboxamide N–H and the benzimidazole N–H). This is identical to the des-methyl analog. However, compared to N-methylated analogs where the carboxamide nitrogen is substituted, the donor count is higher, potentially enabling key interactions with protein backbone carbonyls or side-chain acceptors [1].

Hydrogen bonding Target engagement Physicochemical property

Topological Polar Surface Area (tPSA) as a Selectivity Differentiator

The target compound has a computed topological polar surface area (tPSA) of 70.7 Ų, which falls within the range associated with good oral absorption (<140 Ų) and moderate blood-brain barrier penetration (<90 Ų). This contrasts with larger, more polar tetrahydrobenzimidazole carboxamides bearing additional heterocycles, which often exhibit tPSA values exceeding 100 Ų, potentially limiting membrane permeation [1].

tPSA Oral bioavailability CNS penetration

Optimal Scientific Application Scenarios for 2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Based on Structural Differentiation


Kinase Inhibitor Focused Library Design

The compound's balanced lipophilicity (XLogP3 = 1.0) and hydrogen-bonding capacity make it a suitable core scaffold for designing ATP-competitive kinase inhibitors. Its pyridin-3-yl group can form essential hinge-binding interactions, while the 2-methyl group may occupy a hydrophobic pocket often found in kinases such as JAK, CDK, or p38 [1]. Procurement for a kinase-focused screening library would benefit from its unique substitution pattern not found in commercially dominant des-methyl or pyridin-4-yl isomers.

GPCR Modulator Screening for CNS Targets

With a tPSA of 70.7 Ų, this compound lies within the favorable range for crossing the blood-brain barrier (<90 Ų) [1]. The pyridin-3-yl moiety is a known pharmacophore in several CNS-active GPCR ligands, including serotonin and dopamine receptor modulators. This compound can be prioritized for screening against CNS GPCR panels where the 2-methyl group may confer subtype selectivity over analogous compounds lacking this substituent.

Physicochemical Property-Driven Lead Optimization Programs

The precise balance of 2 hydrogen bond donors and 3 acceptors, combined with a relatively low molecular weight (256.3 g/mol) [1], positions this compound as an ideal starting point for hit-to-lead optimization. Its moderate lipophilicity reduces the risk of promiscuous binding or poor solubility often associated with high-logP analogs, thereby increasing its value for procurement in fragment-based or property-focused drug discovery campaigns.

Quote Request

Request a Quote for 2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.